![molecular formula C26H28N4O2S B2456424 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1217707-72-6](/img/structure/B2456424.png)
2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features a unique combination of indole, imidazole, and quinazoline moieties These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Imidazole Moiety: The imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the Pinner reaction, which involves the reaction of anthranilic acid with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reactions: The final compound is formed by coupling the indole, imidazole, and quinazoline moieties through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinazoline derivatives with nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides and indole N-oxides.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
These moieties are known to interact with various biological targets, making the compound a valuable tool in biochemical research .
Medicine
The presence of multiple pharmacophores within a single molecule increases the likelihood of biological activity .
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the imidazole moiety can inhibit enzymes such as cytochrome P450. The quinazoline moiety can interact with tyrosine kinases, making the compound a potential inhibitor of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one: This compound is unique due to the combination of indole, imidazole, and quinazoline moieties.
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole moiety but lack the imidazole and quinazoline rings.
Imidazole Derivatives: Compounds such as histidine and metronidazole share the imidazole moiety but lack the indole and quinazoline rings.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib share the quinazoline moiety but lack the indole and imidazole rings.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines three pharmacologically active moieties into a single molecule. This structural complexity increases the potential for diverse biological activities and applications.
Biologische Aktivität
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates an imidazoquinazoline core linked to a butan-2-yl group and an indole moiety. The presence of sulfur in the form of a thioether further enhances its potential reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways like Raf-1 activity .
Compound | Cell Line | Inhibition (%) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 70% | Apoptosis induction |
Compound B | SK-Hep-1 | 65% | Raf-1 inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have indicated that derivatives of imidazoquinazoline structures possess antibacterial and antifungal properties. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structural features have reported MIC values ranging from 16 to 64 µg/mL against Gram-positive bacteria .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Compounds induce apoptosis through mitochondrial pathways involving reactive oxygen species (ROS) generation.
- Cell Cycle Arrest : They may halt cell cycle progression in cancer cells, leading to reduced proliferation.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a derivative closely related to the compound . The results showed a significant reduction in cell viability in K562 leukemia cells after treatment with the compound over 72 hours. The study highlighted the role of ROS in mediating apoptosis.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thioether derivatives related to the compound. The study found that these derivatives exhibited potent activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Eigenschaften
IUPAC Name |
2-butan-2-yl-5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-4-16(3)22-25(32)30-23(28-22)18-11-7-8-12-19(18)27-26(30)33-21(5-2)24(31)29-15-14-17-10-6-9-13-20(17)29/h6-13,16,21-22H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVIWWOVQLNSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.